molecular formula C6H12N4O3 B1596190 Nitrilotriacetamide CAS No. 4862-18-4

Nitrilotriacetamide

Cat. No.: B1596190
CAS No.: 4862-18-4
M. Wt: 188.18 g/mol
InChI Key: CVTGEDNIBVTKBJ-UHFFFAOYSA-N
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Description

Introduction Nitrilotriacetamide ( 4862-18-4) is a triamide derivative of nitrilotriacetic acid with the molecular formula C 6 H 12 N 4 O 3 and a molecular weight of 188.18 g/mol . This compound serves as a versatile precursor and key ligand in specialized research areas, particularly in the separation of metal ions and the inhibition of crystal formation. Research Applications and Value A significant application of this compound derivatives is in the field of nuclear chemistry, where they are investigated for their ability to selectively extract metal ions. Specifically, tripodal amide derivatives, such as N,N,N',N',N",N"-hexa-n-hexylthis compound (HHNTA), have been studied for the extraction of thorium(IV) from nitric acid solutions, a process relevant to nuclear waste management . Research indicates that modifying the alkyl chains on the this compound structure can tune its selectivity, making it a valuable scaffold for developing ligands to separate minor actinides like Americium(III) from lanthanides in high-level liquid waste . Beyond nuclear research, this compound has been explored as an effective inhibitor of crystallization. It shows potential in controlling salt crystallization in porous materials, which is relevant for cultural heritage preservation, and has also been studied for inhibiting L-cystine crystallization, which is pertinent to research on certain types of kidney stones . Furthermore, its role as a complexing agent extends to the extraction of Rhodium(III) from hydrochloric acid solutions . Synthesis and Handling The synthesis of this compound can be achieved through several pathways. A common method involves the acid hydrolysis of nitrilotriacetonitrile in concentrated sulfuric acid . An alternative, efficient approach is the reaction of a polyhydroxy ester intermediate, derived from nitrilotriacetic acid and a glycol, with ammonia . A modular synthesis starting from nitrilotriacetic acid chloride and aniline has also been developed, offering adaptability for producing various derivatives . Safety and Compliance This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before handling this chemical in any laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(2-amino-2-oxoethyl)amino]acetamide
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InChI

InChI=1S/C6H12N4O3/c7-4(11)1-10(2-5(8)12)3-6(9)13/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVTGEDNIBVTKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O3
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DSSTOX Substance ID

DTXSID7049689
Record name Nitrilotriacetamide
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Molecular Weight

188.18 g/mol
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CAS No.

4862-18-4
Record name 2,2′,2′′-Nitrilotris[acetamide]
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Record name Acetamide, 2,2',2''-nitrilotris-
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Record name Acetamide, 2,2',2''-nitrilotris-
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Record name 2,2',2''-nitrilotris(acetamide)
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Synthetic Methodologies and Chemical Transformations of Nitrilotriacetamide

Contemporary Synthetic Approaches to Nitrilotriacetamide

Several methods have been established for the synthesis of this compound, each offering distinct advantages in terms of efficiency, scalability, and the ability to produce substituted derivatives.

Esterification-Amidation Pathways for this compound Synthesis

A prominent and efficient method for synthesizing this compound involves a two-step process: the esterification of nitrilotriacetic acid (NTAA) followed by amidation. google.comtandfonline.com In this pathway, nitrilotriacetic acid is first reacted with a glycol, such as ethylene (B1197577) glycol or neopentyl glycol, at elevated temperatures (typically 200–275 °C) to form a polyhydroxy ester intermediate. google.com This esterification is often conducted under a nitrogen atmosphere to prevent side reactions. google.com The resulting ester is then reacted with ammonia (B1221849) gas or a primary amine to yield this compound. google.com This amidation step is typically carried out at a lower temperature range of 30–112 °C. The direct amidation of nitrilotriacetic acid with ammonia is considered less efficient in comparison.

A patented process describes the formation of a polyhydroxy ester from nitrilotriacetic acid and a glycol, which is subsequently reacted with ammonia or primary amines. google.com For instance, the triester of ethylene glycol and nitrilotriacetic acid can be prepared and then treated with ammonia to produce this compound. google.com The use of different glycols, such as neopentyl glycol, can alter the properties of the ester intermediate.

Reactant 1Reactant 2IntermediateFinal ProductReference
Nitrilotriacetic acidEthylene glycolPolyhydroxy esterThis compound google.com
Nitrilotriacetic acidNeopentyl glycolPolyhydroxy esterThis compound

Nitrile Hydrolysis Routes to this compound

An alternative synthetic route to this compound involves the hydrolysis of nitrilotriacetonitrile (B1593920). tandfonline.comwikipedia.org This method offers a direct conversion to the triamide. Specifically, the hydrolysis of nitrilotriacetonitrile in concentrated sulfuric acid can produce this compound in practically quantitative yield under controlled, gentle conditions. tandfonline.comwikipedia.org This approach is notable as nitrile hydrolysis in concentrated sulfuric acid typically halts at the amide stage. tandfonline.com

However, the reaction conditions can also lead to the formation of a cyclized product, 3,5-dioxopiperazine-1-acetamide. tandfonline.comwikipedia.org This side product can be converted to this compound by neutralization and subsequent heating with an excess of aqueous ammonia. wikipedia.org

Divergent Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through a divergent approach starting from nitrilotriacetic acid. iucr.org This methodology allows for the preparation of a variety of mono-, di-, and trialkylated derivatives. iucr.org The process involves transamidation and cyclization to form a dioxopiperazineacetamide intermediate, which is then subjected to nucleophilic ring-opening with primary amines to yield the desired substituted nitrilotriacetamides. iucr.org This method provides a versatile platform for creating a library of this compound derivatives with tailored properties for specific applications, such as metal chelation. researchgate.net

Another strategy for synthesizing substituted derivatives involves the ammonolysis of carboxylic acid esters using primary or secondary amines. smolecule.com Additionally, a modular synthesis has been developed starting from nitrilotriacetic acid, which is first converted to nitrilotriacetic chloride. This acid chloride is then coupled with an aniline (B41778) in the presence of a sacrificial base like triethylamine (B128534) to produce a this compound derivative. nesacs.org

Microwave-Assisted and Solvent-Free Synthesis Strategies

In recent years, more sustainable and efficient synthetic methods have been explored. Microwave-assisted synthesis has emerged as a rapid and solvent-free approach for producing this compound. tandfonline.comresearchgate.nettandfonline.com This technique involves the direct reaction of nitrilotriacetic acid with an amine under microwave irradiation, significantly reducing reaction times and often eliminating the need for a solvent. researchgate.nettandfonline.com For example, the reaction of nitrilotriacetic acid and an amine at 150°C under microwave irradiation can produce this compound and diketopiperazine derivatives. tandfonline.com This method has been shown to be more efficient than conventional heating. tandfonline.com

The solvent-free synthesis of this compound and its derivatives not only offers environmental benefits but can also lead to high yields of the desired products. researchgate.nettandfonline.com These modern techniques align with the principles of green chemistry by minimizing waste and energy consumption. tandfonline.com

MethodReactantsConditionsProductReference
Microwave-Assisted SynthesisNitrilotriacetic acid, Amine150°C, Solvent-freeThis compound tandfonline.com
Classical HeatingNitrilotriacetic acid, Amine150°C, Solvent-freeThis compound tandfonline.com

Condensation Reactions with Amine Compounds

The formation of the amide bonds in this compound can be achieved through condensation reactions. highfine.com A general approach involves the direct combination of a carboxylic acid and an amine, which typically requires activation of the carboxyl group. tandfonline.com In the context of this compound synthesis, nitrilotriacetic acid or its activated derivatives can be condensed with ammonia or primary amines. google.comnesacs.org

For instance, nitrilotriacetic acid can be converted to nitrilotriacetic chloride, which then readily reacts with an aniline to form the corresponding this compound. nesacs.org This reaction is often facilitated by a base to neutralize the hydrogen chloride byproduct. nesacs.org Condensation reactions are fundamental to the synthesis of amides and provide a versatile tool for creating both unsubstituted and substituted nitrilotriacetamides. highfine.com

Preparation of Specific Metal Complexes of this compound

This compound is a well-recognized tetradentate ligand capable of forming stable complexes with a variety of metal ions. The preparation of these metal complexes typically involves reacting this compound with a metal salt in a suitable solvent.

For example, a nickel(II) complex, Ni(C₆H₁₂N₄O₃)₂₂·4H₂O, was synthesized by reacting nickel(II) nitrate (B79036) hexahydrate with this compound in an ethanol/water mixture at room temperature. nih.gov Similarly, mercury(II) complexes, [HgCl₂(C₆H₁₂N₄O₃)]₂ and [HgBr₂(C₆H₁₂N₄O₃)]₂, have been prepared and structurally characterized. iucr.org The formation of lead(II) and calcium(II) complexes has also been reported, with the structures of [Pb(ntam)(NO₃)₂]₂ and Ca₂(ntam)₃(H₂O)₂₄·3H₂O being determined by X-ray crystallography. nih.gov A mixed-metal complex with the formula C₁₂H₂₈N₈Na₂NiO₁₀ has also been synthesized. atlantis-press.com

The study of these metal complexes is crucial for understanding the coordination chemistry of this compound and its potential applications in areas such as nuclear waste management for the selective separation of actinides. smolecule.com

Metal IonResulting ComplexReference
Nickel(II)Ni(C₆H₁₂N₄O₃)₂₂·4H₂O nih.gov
Mercury(II)[HgCl₂(C₆H₁₂N₄O₃)]₂ iucr.org
Mercury(II)[HgBr₂(C₆H₁₂N₄O₃)]₂ iucr.org
Lead(II)[Pb(ntam)(NO₃)₂]₂ nih.gov
Calcium(II)Ca₂(ntam)₃(H₂O)₂₄·3H₂O nih.gov
Nickel(II), Sodium(I)C₁₂H₂₈N₈Na₂NiO₁₀ atlantis-press.com

The synthesis of this compound can be achieved through several routes, with the most common and efficient methods involving the transformation of nitrilotriacetic acid or its derivatives.

One prominent method is the acid hydrolysis of nitrilotriacetonitrile in concentrated sulfuric acid, which can yield this compound in high purity. wikipedia.orgtandfonline.com Another effective approach involves the reaction of a polyhydroxy ester, derived from nitrilotriacetic acid and a glycol such as ethylene glycol, with ammonia. tandfonline.comgoogle.com This process, known as ammonolysis, is often favored due to its high yield, which can be around 90% after recrystallization. The reaction is typically carried out by bubbling ammonia gas into the ester mixture at temperatures ranging from 30 to 112 °C.

A patented improvement on the ammonolysis method involves the esterification of nitrilotriacetic acid with a glycol at 200–275 °C, followed by ammonolysis of the resulting ester. tandfonline.com This two-step process has been shown to be more efficient than the direct amidation of nitrilotriacetic acid with ammonia. Furthermore, microwave irradiation has been explored as a solvent-free and reagent-free method for the synthesis of this compound from nitrilotriacetic acid, offering a more environmentally friendly alternative. tandfonline.com

The following table summarizes the key parameters of a common synthetic method for this compound:

ParameterValue
Starting Material Nitrilotriacetic acid
Intermediate Polyhydroxy ester (e.g., with ethylene glycol)
Esterification Temperature 200–275 °C
Amidation Agent Ammonia gas
Amidation Temperature 30–112 °C
Typical Yield ~90%

Mechanistic Investigations of this compound Synthesis

The mechanism of this compound synthesis, particularly through the widely used ammonolysis of esters, has been a subject of investigation. Kinetic evidence suggests a mechanism where hydrogen bonding between ammonia and the solvent polarizes a nitrogen-hydrogen bond. tandfonline.com This is followed by the nucleophilic attack of the amide-like nitrogen on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. vanderbilt.edulibretexts.org This intermediate then collapses, expelling the alcohol or glycol moiety and forming the stable amide bond. vanderbilt.edu

In the case of acid-catalyzed hydrolysis of nitrilotriacetonitrile, the reaction proceeds through the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide after a series of proton transfer steps. The use of concentrated sulfuric acid is crucial as it can stop the hydrolysis at the amide stage. tandfonline.com

Advanced Chemical Reactivity of this compound

This compound is a versatile ligand in coordination chemistry, primarily due to its tetradentate nature, featuring a central nitrogen atom and three amide groups. This structure allows it to form stable complexes with a variety of metal ions.

Complexation Dynamics and Reaction Pathways

This compound readily forms complexes with a wide range of metal ions, including those of calcium, magnesium, copper, nickel, and silver, as well as actinides and lanthanides. nih.goviucr.org The coordination can occur through the central nitrogen atom and the oxygen atoms of the amide groups, making it a flexible ligand. nih.govatlantis-press.com

The complexation behavior is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species. solubilityofthings.com For instance, in the formation of a bis(this compound)nickel(II) complex, the nickel ion is coordinated by the this compound N and O atoms in a planar geometry, with two additional oxygen atoms from the ligands occupying the axial positions to form an octahedral coordination environment. nih.gov In a silver(I) complex, the silver ion is coordinated by two nitrogen atoms and six oxygen atoms from two this compound ligands, resulting in a distorted dodecahedral geometry. iucr.orgresearchgate.net

The study of these complexation dynamics is crucial for applications such as the selective extraction of metal ions, particularly in the context of nuclear waste management where this compound has shown promise in separating minor actinides from lanthanides. researchgate.netresearchgate.net The selectivity is attributed to the difference in covalent interactions between the metal ions' 5f orbitals and the ligand's donor atoms.

Redox Behavior in Coordinated Systems

The redox behavior of this compound is intrinsically linked to the metal ions it coordinates with. The ligand itself can participate in redox reactions, but more commonly, it modulates the redox properties of the central metal ion. The electron-donating amide groups can influence the electron density at the metal center, thereby affecting its oxidation state and reactivity in redox processes. nih.gov

For example, in complexes with transition metals, the this compound ligand can stabilize different oxidation states of the metal. The electrochemical behavior of these complexes, as studied by techniques like cyclic voltammetry, can reveal the redox potentials and the nature of the electron transfer processes. researchgate.net This redox-active nature is a key area of research, particularly in the development of catalysts and redox-switchable materials. nih.gov

Substitution Reactions of Amide Functional Groups

The amide functional groups of this compound can undergo substitution reactions under specific conditions, although they are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.org These reactions typically require harsh conditions, such as strong acid or base catalysis and elevated temperatures. libretexts.org

Nucleophilic acyl substitution is the primary mechanism for these transformations. vanderbilt.edu A nucleophile attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. libretexts.org The subsequent collapse of this intermediate results in the expulsion of the leaving group, which in this case would be an amine-related species, and the formation of a new carbonyl compound. vanderbilt.eduuomustansiriyah.edu.iq

Coordination Chemistry of Nitrilotriacetamide with Metal Ions

Ligand Design and Coordination Modes

The design of nitrilotriacetamide-based ligands focuses on creating a specific binding pocket for metal ions, influencing the coordination geometry and selectivity. nesacs.org

Tetradentate Coordination Geometry and Amide-Nitrogen Donor Sites

This compound is a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms. It features a central nitrogen atom and three amide groups. The coordination typically involves the central tertiary amine nitrogen and the oxygen atoms of the three carbonyl groups. tandfonline.com This arrangement provides a C3 symmetric coordination environment. nesacs.org The resulting complexes often exhibit a distorted octahedral or dodecahedral geometry. iucr.orgiucr.orgresearchgate.net In some cases, the coordination sphere is completed by other ligands or solvent molecules. atlantis-press.comacs.org

The structures of this compound ligands in the solid state often show a splayed-out conformation, with the three arms spread in a relatively planar fashion, reinforced by intermolecular hydrogen bonds. nesacs.org In solution, NMR studies indicate that the three arms of the ligand are equivalent. nesacs.org

Exploration of Chelate Ring Systems and Their Influence on Coordination Selectivity

The coordination of this compound to a metal ion results in the formation of multiple chelate rings. The size and conformation of these rings play a crucial role in determining the stability and selectivity of the resulting complex. nih.gov The formation of five-membered chelate rings is a common feature in the coordination chemistry of N-bidentate ligands. rsc.org These ligands can adapt to the size requirements of different metal ions by adjusting bond distances and angles within the chelate ring. rsc.org

The selectivity of this compound and its derivatives for certain metal ions is influenced by a combination of factors, including the "hard" and "soft" acid-base properties of the donor atoms and the metal ion. tandfonline.com The central nitrogen atom acts as a "soft" donor, while the carbonyl oxygen atoms are "hard" donors. tandfonline.com This hybrid donor set contributes to the selective binding of certain metal ions, particularly the minor actinides over the lanthanides. tandfonline.com

Complexation with f-Block Elements: Actinides and Lanthanides

A significant application of this compound and its derivatives is in the separation of f-block elements, specifically the selective extraction of minor actinides from lanthanides in nuclear waste streams. researchgate.netsmolecule.comacs.orgnih.gov

Selective Complexation of Trivalent Americium over Europium Ions

This compound-based ligands have demonstrated a notable preference for complexing with trivalent americium (Am(III)) over trivalent europium (Eu(III)), which is a key challenge in nuclear waste partitioning. researchgate.netacs.orgnih.govresearchgate.net This selectivity is attributed to a greater degree of covalency in the Am-ligand bonds compared to the Eu-ligand bonds. acs.orgnih.gov

The structure of the ligand also plays a role in this selectivity. For example, ligands with a more rigid structure can enhance the complexing ability with metal ions. acs.org Furthermore, modifying the alkyl side chains on the this compound backbone can tune the selectivity for Am(III) over Eu(III). researchgate.netacs.orgnih.gov

Complexation with Tetravalent Actinides (e.g., Thorium, Neptunium (B1219326), Plutonium)

This compound and its derivatives also form stable complexes with tetravalent actinides such as thorium (Th(IV)), neptunium (Np(IV)), and plutonium (Pu(IV)). oregonstate.edu Studies on the complexation of these ions are important for understanding their behavior in the environment and in nuclear fuel reprocessing.

The complexation of tetravalent actinides with ligands like DTPA, which shares some structural similarities with this compound derivatives, shows the formation of very stable 1:1 complexes even in highly acidic conditions. oregonstate.edu In the case of hexa-n-octyl this compound (HONTA), it has been shown to effectively sequester Np(IV) and Pu(IV). utwente.nl The extraction efficiency for Pu(IV) is generally higher than for Np(IV), which can be attributed to the higher ionic potential of Pu(IV) due to its smaller size, leading to stronger complexation. utwente.nl

Thermodynamic and Kinetic Aspects of f-Element Complex Formation

The formation of complexes between this compound and f-block elements is governed by thermodynamic and kinetic factors. gcnayanangal.com The thermodynamic stability of a complex is a measure of the extent to which the complex will form at equilibrium. gcnayanangal.com

Thermodynamic studies on the complexation of lanthanides with N,N,N′,N′,N″,N″-hexaethylthis compound (NTAamide(Et)) have shown that the complexation reactions are driven by both enthalpy and entropy changes. acs.org The stability of these complexes generally increases with decreasing ionic radii of the lanthanide ion, a consequence of the lanthanide contraction. acs.org

Kinetic stability, on the other hand, refers to the rate at which a complex exchanges its ligands. gcnayanangal.com While a complex may be thermodynamically stable, it can be either kinetically labile (rapid ligand exchange) or inert (slow ligand exchange). gcnayanangal.com

For the selective extraction of Am(III) over Eu(III) with this compound derivatives, thermodynamic calculations have shown that the Gibbs free energy of complexation is more favorable for americium. researchgate.netacs.orgnih.gov This difference in free energy is a key driver for the observed selectivity.

Influence of Alkyl Chain Substitution on Complexation Thermodynamics and Selectivity

The substitution of alkyl chains onto the amide groups of this compound (NTA) derivatives significantly influences the thermodynamic properties and selectivity of metal ion complexation. This is particularly relevant in the context of separating trivalent actinides (An) from lanthanides (Ln), a critical step in managing high-level nuclear waste. acs.orgresearchgate.net

Relativistic density functional theory (DFT) calculations have systematically investigated the complexation of Americium(III) and Europium(III) with NTAamide ligands (RL) bearing various alkyl groups (R = methyl, ethyl, propyl, n-butyl, n-pentyl, n-hexyl, n-heptyl, and n-octyl). acs.orgnih.gov Thermodynamic calculations reveal that the length of the alkyl chain can tune the separation selectivity between Am(III) and Eu(III). acs.orgnih.gov Specifically, the calculated differences in the Gibbs free energies of formation (ΔΔG) for the Am(III) and Eu(III) complexes become more negative for longer alkyl chains (n-butyl to n-octyl) compared to shorter chains (methyl to propyl). acs.orgresearchgate.netnih.gov This indicates that elongating the alkyl chain enhances the efficiency of selectively separating Am(III) from Eu(III). acs.orgresearchgate.netnih.gov

Alkyl Group (R) on NTAamide (RL)Effect on Am(III)/Eu(III) SelectivityThermodynamic ObservationReference
Methyl (Me), Ethyl (Et), Propyl (Pr)Lower selectivityLess negative ΔΔGAm-Eu acs.orgresearchgate.netnih.gov
n-Butyl (Bu) to n-Octyl (Oct)Higher selectivityMore negative ΔΔGAm-Eu acs.orgresearchgate.netnih.gov

Role of Covalency and Charge Transfer in Actinide-Ligand Interactions

The notable selectivity of this compound-based ligands for minor actinides like Am(III) over lanthanides such as Eu(III) is rooted in the nature of the metal-ligand bond. While lanthanide-ligand bonds are predominantly ionic, actinide-ligand interactions exhibit a greater degree of covalent character. researchgate.net This difference arises from the involvement of the actinide 5f orbitals in bonding.

Computational studies using relativistic density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM) have elucidated the role of covalency. acs.orgresearchgate.net These analyses show that the strength of the bonds between americium and the NTAamide ligand (Am–RL) is greater than that of the corresponding europium bonds (Eu–RL). acs.orgnih.gov This disparity is attributed to two key factors: a higher degree of covalency in the Am–RL bonds and a more significant charge transfer from the ligand to the americium ion. acs.orgresearchgate.netnih.gov

The stabilization of the 5f orbitals across the actinide series leads to them becoming nearly degenerate with the highest occupied ligand orbitals. acs.org This energy matching facilitates orbital mixing and results in degeneracy-driven covalency, even if direct orbital overlap is limited. researchgate.netacs.org Analysis of the electron density distribution and molecular orbitals confirms that there is a significant charge transfer from the NTA ligand's donor atoms (both nitrogen and oxygen) to the actinide's 5f and 6d orbitals. europa.eu This covalent contribution, which is largely absent in lanthanide complexes, is a primary driver for the selective complexation and separation of actinides. acs.org

Complexation with Transition and Post-Transition Metal Ions

This compound (NTA) is a versatile ligand that forms stable complexes with a variety of divalent metal ions. The stability of these complexes has been quantified through the determination of their formation constants (log K₁). Thermodynamic studies show that the amide oxygen donors of NTA lead to a relative stabilization of complexes with large metal ions like Pb(II), Cd(II), and Ca(II). nih.govrsc.org Conversely, for smaller metal ions such as Ni(II) and Cu(II), the coordination with the amide oxygen donors results in destabilization relative to simpler amine ligands. nih.govrsc.org This selectivity is influenced by the chelate ring size and the ionic radius of the metal. nih.gov

For example, Ca(II) can act as a competitive ion, reducing the adsorption of Pb(II) and Cd(II) onto sorbents functionalized with related ligands, indicating competition for the same binding sites. mdpi.com The coordinating ability of NTA has been demonstrated through the synthesis and characterization of several crystalline complexes, including a mixed-metal Ni(II)-Na(I) complex and a ten-coordinate Pb(II) complex. atlantis-press.comrsc.org

Divalent Metal IonFormation Constant (log K₁)Reference
Pb(II)3.69 nih.govrsc.org
Cd(II)3.78 nih.govrsc.org
Cu(II)3.16 nih.govrsc.org
Ni(II)2.38 nih.govrsc.org
Ca(II)1.28 nih.govrsc.org
Mg(II)0.4 nih.govrsc.org

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structures of several metal-NTA complexes. These studies provide detailed information on coordination numbers, geometries, and bond lengths.

Lead(II) Complex : The structure of [Pb(ntam)(NO₃)₂]₂ reveals a dimeric arrangement where two lead atoms are bridged by oxygen donors from the NTA ligands. nih.gov Each Pb(II) ion is coordinated by one nitrogen and three oxygen atoms from one NTA ligand, two oxygen atoms from nitrate (B79036) anions, and one bridging oxygen atom from the second NTA ligand. nih.gov The first isolable crystalline NTA complex reported was [Pb(NO₃)(ntam)₂]NO₃, which features a ten-coordinate lead center. rsc.org

Nickel(II) Complex : A mixed-metal complex with the formula [NiNa₂(L)₂(H₂O)₄]n (where L is the NTA anion) has been synthesized. atlantis-press.comatlantis-press.com In this structure, the central Ni(II) ion is hexa-coordinated by six nitrogen atoms from two different NTA ligands, resulting in a slightly distorted octahedral geometry. atlantis-press.comatlantis-press.com The sodium ions are coordinated by oxygen atoms from the amide groups and water molecules. atlantis-press.comatlantis-press.com

Calcium(II) Complex : The complex Ca₂(ntam)₃(H₂O)₂₄·3H₂O features two distinct calcium centers held together by bridging oxygen donors from the NTA ligands. nih.gov One Ca(II) ion is nine-coordinate, binding to two NTA ligands and a bridging oxygen. The other Ca(II) ion is eight-coordinate, binding to a single NTA ligand, two water molecules, and two bridging oxygen atoms. nih.gov

Silver(I) Complex : In the [Ag(NTA)₂]NO₃ salt, the Ag(I) ion lies on a threefold rotoinversion axis and is coordinated by two NTA ligands. iucr.org The coordination sphere consists of two nitrogen atoms and six oxygen atoms, forming a distorted dodecahedral environment. iucr.org

Mercury(II) Complexes : The complexes [HgCl₂(NTA)]₂ and [HgBr₂(NTA)]₂ are isostructural. researchgate.net They form centrosymmetric, oxygen-bridged dimers where each Hg(II) ion is six-coordinate, binding to two halide ions, one nitrogen atom, and three oxygen atoms from the NTA ligand. researchgate.net

ComplexMetal IonCoordination NumberGeometryReference
[Pb(NO₃)(ntam)₂]NO₃Pb(II)10- rsc.org
[NiNa₂(L)₂(H₂O)₄]nNi(II)6 (N atoms)Distorted Octahedral atlantis-press.comatlantis-press.com
[Ca₂(ntam)₃(H₂O)₂]⁴⁺Ca(II)9 and 8- nih.gov
[Ag(NTA)₂]⁺Ag(I)8 (2N, 6O)Distorted Dodecahedral iucr.org
[HgX₂(NTA)]₂ (X=Cl, Br)Hg(II)6 (2X, 1N, 3O)- researchgate.net

Water molecules often play a crucial role in the coordination sphere of metal-NTA complexes, influencing both their structure and stability. cuni.czsolubilityofthings.com The presence of these aqua ligands can complete the coordination environment of the metal ion and participate in extensive hydrogen-bonding networks that stabilize the crystal lattice.

In the mixed-metal complex [NiNa₂(L)₂(H₂O)₄]n, four water molecules are directly coordinated to the sodium ions. atlantis-press.comatlantis-press.com Infrared spectroscopy of this complex shows a characteristic broad absorption band around 3531 cm⁻¹, which is assigned to the O-H stretching vibrations of the coordinated water molecules, with the broadness of the peak suggesting the presence of hydrogen bonds. atlantis-press.com Similarly, the crystal structure of Ca₂(ntam)₃(H₂O)₂₄·3H₂O shows two water molecules directly coordinated to one of the eight-coordinate Ca(II) ions. nih.gov

Spectroscopic Characterization and Elucidation of Nitrilotriacetamide Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of nitrilotriacetamide and its complexes in solution. wikipedia.orgazolifesciences.com It provides information on the connectivity of atoms and the dynamic processes occurring in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of the this compound ligand and its corresponding metal complexes. azolifesciences.comresearchgate.net In the ¹H NMR spectrum of this compound, distinct signals for the methylene (B1212753) (-CH₂) and amide (-NH₂) protons are observed. Upon complexation with a metal ion, these signals can exhibit significant shifts. For instance, the formation of a [UO₂(NTA)₂]²⁺ complex was confirmed by ¹H NMR titration. acs.org Similarly, ¹³C NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbonyl (C=O) and methylene (CH₂) carbons in this compound are sensitive to the coordination environment and change upon complexation. bhu.ac.inrsc.org

Table 1: General Chemical Shift Ranges for this compound Functional Groups This table provides illustrative data and may not represent all experimental conditions.

Functional GroupTypical ¹H NMR Chemical Shift (ppm)Typical ¹³C NMR Chemical Shift (ppm)
Methylene (-CH₂)~3.5 - 4.5~50 - 60
Amide (-NH₂)~7.0 - 8.5-
Carbonyl (C=O)-~170 - 180

NMR titration is a powerful method used to determine the stoichiometry and stability of complexes in solution. numberanalytics.com By incrementally adding a metal ion to a solution of this compound and monitoring the changes in the NMR spectrum, the formation of different complex species can be identified. numberanalytics.comrsc.org For example, NMR titration studies have been employed to investigate the complexation of lanthanide(III) ions with this compound derivatives, revealing the formation of 1:1 complexes. dp.techresearchgate.net In some systems, the presence of both 1:1 and 1:2 metal-to-ligand complexes has been suggested by NMR titration data. dp.techresearchgate.net These studies are crucial for understanding the thermodynamics of complexation. numberanalytics.com

1H NMR and 13C NMR for Ligand and Complex Characterization

Vibrational Spectroscopy for Bonding and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound and its complexes. smu.edu These techniques probe the vibrational energy levels of molecules.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of the amide groups in this compound. libretexts.org The amide group exhibits characteristic absorption bands, including the N-H stretch, C=O stretch (Amide I band), and N-H bend (Amide II band). libretexts.orgspectroscopyonline.com The position and intensity of the C=O stretching vibration, typically found around 1680-1630 cm⁻¹, are highly sensitive to coordination with a metal ion. spectroscopyonline.comacs.org A shift in the carbonyl stretching frequency upon complexation indicates the involvement of the amide oxygen in bonding with the metal center. acs.org

Table 2: Characteristic IR Absorption Frequencies for Amide Groups in this compound This table provides illustrative data and may not represent all experimental conditions.

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H Stretch (primary amide, two bands)3170 - 3370
C=O Stretch (Amide I)1630 - 1680
NH₂ Scissoring (Amide II)1620 - 1650
N-H Wag600 - 750

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive technique ideal for studying the behavior of this compound and its complexes at interfaces. unige.chnih.gov This method is particularly useful for investigating extraction processes where the complex is partitioned between two immiscible phases. acs.org For instance, ATR-FTIR has been used to study the interaction of this compound with thorium(IV) during solvent extraction, showing a shift in the carbonyl stretching frequency that confirms the involvement of the amidic oxygens in the complexation. acs.org This technique allows for the in-situ analysis of interfacial complexation, providing insights into the extraction mechanism. unige.chnih.gov

Infrared (IR) Spectroscopy for Amide Group Characterization

Electronic Absorption Spectroscopy for Complexation Studies

Electronic absorption spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is used to study the formation and properties of metal complexes with this compound. nepjol.info This technique probes the electronic transitions within the molecule. nepjol.info The complexation of this compound with metal ions that have f-f or d-d electronic transitions, such as lanthanides and transition metals, can be monitored by observing changes in the UV-Vis absorption spectrum. Spectrophotometric titrations, where the absorbance is measured as a function of the ligand-to-metal ratio, are used to determine the stoichiometry and stability constants of the resulting complexes. acs.orgresearchgate.net For example, the formation of 1:2 complexes between lanthanide ions and N-donor ligands has been shown using electronic absorption spectroscopic titrations. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry offers unparalleled capabilities for the characterization of this compound complexes, providing information on their molecular weight, structure, and purity, as well as their behavior in solution.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for analyzing the molecular weight of intact metal complexes and assessing the purity of synthetic products. food-safety.com In a typical MALDI-TOF experiment, the this compound complex is co-crystallized with a matrix material that absorbs laser energy. The laser irradiation desorbs and ionizes the complex with minimal fragmentation, allowing for the determination of its molecular weight with high accuracy. nih.gov

This technique is instrumental in confirming the successful synthesis of the desired this compound complex and in identifying any impurities or byproducts. biopharmaspec.com For example, the mass spectrum of a purified complex should show a prominent peak corresponding to the molecular ion of the expected species. The presence of other peaks may indicate impurities or degradation products. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is exceptionally well-suited for studying the speciation of this compound complexes directly from solution. frontiersin.orguvic.ca ESI-MS gently transfers ions from the solution phase to the gas phase, allowing for the detection of metal-ligand complexes as they exist in solution. frontiersin.org This capability is crucial for understanding which species are present under specific conditions, such as varying pH or reactant concentrations.

ESI-MS can provide valuable information about the stoichiometry of the complexes formed in solution. researchgate.net By analyzing the mass-to-charge ratios of the detected ions, researchers can identify species such as [M(NTA)]+, [M(NTA)2]+, or other adducts. ecut.edu.cn While ESI-MS is a powerful tool for speciation, it is important to carefully design experiments to avoid potential artifacts such as in-source fragmentation or adduct formation that may not represent the bulk solution. frontiersin.org

Table 2: Representative ESI-MS Data for a Metal-Nitrilotriacetamide System

Observed m/zProposed Species
258.1[NTA + H]+
314.0[Metal(NTA)]+
571.1[Metal(NTA)2]+
Note: This table shows hypothetical ESI-MS data. The observed mass-to-charge ratios (m/z) are used to infer the different complex species present in the solution.

MALDI-TOF MS for Structural Confirmation and Purity

X-ray Absorption Spectroscopy (XAS) for Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides detailed information about the local atomic and electronic structure of a specific element within a material, making it ideal for probing the coordination environment of the metal ion in this compound complexes. numberanalytics.com XAS is element-specific and does not require crystalline samples, making it applicable to a wide range of systems, including amorphous solids and solutions. semineral.es

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the local atomic structure around the absorbing atom. rsc.org Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms, which are crucial parameters for defining the coordination mode of the metal in the this compound complex. uniovi.es

The interference pattern between the outgoing and backscattered photoelectrons provides information on the coordination number (the number of atoms directly bonded to the metal) and the bond distances to these atoms. uniovi.es By fitting the experimental EXAFS data to theoretical models, researchers can elucidate the precise geometry of the coordination sphere. ustc.edu.cn This can reveal, for example, whether the this compound ligand is coordinating to the metal ion through its nitrogen atom and/or the oxygen atoms of the acetamide (B32628) groups. The analysis can distinguish between different coordination shells, providing a detailed picture of the local environment. rsc.org

Table 3: Hypothetical EXAFS Fitting Results for a Metal-Nitrilotriacetamide Complex

ShellAtomCoordination Number (N)Distance (Å)
1O42.10
1N22.15
2C62.95
Note: This table presents an example of results that could be obtained from EXAFS analysis, detailing the number and distance of atoms in the coordination shells around the central metal atom.

Computational and Theoretical Investigations of Nitrilotriacetamide

Quantum Chemical Studies

Quantum chemical studies provide a microscopic understanding of the properties and reactivity of nitrilotriacetamide (NTA). These computational methods are essential for elucidating the electronic structure, bonding, and selectivity of NTA in various chemical environments.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for studying molecules like this compound. wikipedia.orgscispace.com DFT calculations allow for the determination of ground-state properties, such as electron density and energy, providing insights into the molecule's stability and reactivity. scispace.com

In the context of NTA, DFT studies have been instrumental in understanding its coordination with metal ions. For instance, calculations have shown that NTA acts as a tetradentate ligand, utilizing its three amide groups and one central nitrogen atom to form strong complexes with trivalent metal ions. These theoretical investigations are crucial for explaining the compound's role in processes like the selective extraction of actinides and lanthanides in nuclear waste management.

Furthermore, DFT methods, such as the B3LYP functional with the 6-31+G* basis set, have been employed to explore the conformational landscape of NTA. researchgate.net These calculations have successfully predicted the global minimum energy structure of NTA in the gas phase, where all three acetamide (B32628) functionalities are aligned on the same side. researchgate.net Such studies are vital for understanding the molecule's behavior in different phases and its interaction with other chemical species.

Relativistic DFT for f-Element Selectivity and Covalent Interactions

The separation of minor actinides (like Americium, Am) from lanthanides (like Europium, Eu) is a significant challenge in nuclear waste reprocessing. This compound has shown promise in this area due to its selectivity for actinides. Relativistic Density Functional Theory (DFT) has been a key computational tool in understanding the origin of this selectivity. rsc.org

Relativistic DFT calculations have revealed that the selectivity of NTA for Am(III) over Eu(III) stems from the nature of the metal-ligand bonding. researchgate.net Specifically, these studies indicate a greater degree of covalency in the Am-NTA bonds compared to the Eu-NTA bonds. researchgate.netnih.gov This difference is attributed to the involvement of the 5f orbitals of americium in the bonding, an interaction that is absent in the lanthanide complexes.

Studies have shown that the N-donor atom of the NTA ligand plays a crucial role in this selectivity. rsc.org The interaction between the central nitrogen atom and the metal ion is a key factor that needs to be present for the selectivity towards Am(III) to occur. rsc.org Furthermore, thermodynamic calculations using relativistic DFT have demonstrated that modifying the NTA ligand, for example by elongating the alkyl chain, can enhance the selective separation of Am(III) from Eu(III). researchgate.netnih.gov These computational insights are invaluable for the rational design of more efficient and selective extractants for nuclear waste treatment. researchgate.net

Computational Method Key Finding Significance
Relativistic DFTGreater covalency in Am-NTA bonds vs. Eu-NTA bonds. researchgate.netnih.govExplains the selectivity of NTA for Americium over Europium.
Relativistic DFTInvolvement of Am(III) 5f orbitals in bonding. Highlights a key electronic difference in bonding with actinides versus lanthanides.
Relativistic DFTElongating the alkyl chain on NTA enhances Am/Eu selectivity. researchgate.netnih.govProvides a strategy for designing more effective extractants.

Quantum Theory of Atoms in Molecules (QTAIM) and Charge Decomposition Analysis (CDA) for Bond Characterization

To gain a deeper understanding of the bonding interactions within this compound complexes, particularly with f-elements, researchers employ advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Charge Decomposition Analysis (CDA). researchgate.netnih.gov

Charge Decomposition Analysis (CDA) is another powerful tool used to dissect the nature of chemical bonds by quantifying charge transfer between molecular fragments. researchgate.net In the context of NTA complexes, CDA has been utilized to demonstrate a greater charge transfer from the NTA ligand to the americium ion than to the europium ion. nih.gov This finding further substantiates the stronger and more covalent nature of the Am-NTA interaction, which is a key factor in the selective extraction of americium. nih.gov

Together, QTAIM and CDA provide a detailed and quantitative picture of the bonding in NTA complexes, corroborating the findings from relativistic DFT and offering valuable insights for the design of new and improved ligands for f-element separation. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are crucial determinants of its chemical behavior and interaction with other molecules. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the spatial arrangements and dynamic properties of NTA. iupac.orgcresset-group.com

Exploration of Low-Energy Conformers in Gas and Aqueous Phases

Computational studies have been conducted to investigate the conformational preferences of this compound in both the gas phase and in an aqueous environment. researchgate.net These studies, often employing methods like Density Functional Theory (DFT), aim to identify the most stable three-dimensional structures, or conformers, of the molecule. researchgate.netresearchgate.net

In the gas phase, DFT calculations at the B3LYP/6-31+G* level have predicted that the global minimum energy conformation of NTA has all three of its acetamide groups oriented on the same side. researchgate.net This arrangement is stabilized by intramolecular hydrogen bonds.

When moving to an aqueous phase, the conformational landscape of NTA changes. The presence of water molecules influences the relative energies of the different conformers. researchgate.net Computational results for the aqueous phase show that the preferred conformation of this compound is similar to the structure observed in its crystal form. researchgate.net The energy barriers for transitioning between different low-energy conformers are relatively low in water, with a calculated value of approximately 5.0 kcal/mol. researchgate.net This suggests that in an aqueous solution, NTA can exist as a population of several accessible conformations. researchgate.net

Phase Predicted Lowest-Energy Conformation Key Feature
Gas PhaseAll three acetamide groups on the same side. researchgate.netMaximizes intramolecular hydrogen bonding. researchgate.net
Aqueous PhaseSimilar to the crystal structure. researchgate.netOrientations of amides are influenced by the solvent. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis for Binding Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.demdpi.com The MESP is calculated at a particular surface of the molecule, often an isodensity surface, and is color-coded to indicate regions of positive and negative electrostatic potential. uni-muenchen.demdpi.com

For this compound, MESP analysis helps to identify the likely binding sites for interactions with other chemical species, such as metal ions or surfaces. researchgate.net The regions of negative potential, typically shown in red or yellow, indicate areas that are rich in electrons and are therefore attractive to positively charged species (electrophiles). ajol.info Conversely, regions of positive potential, often colored blue, are electron-deficient and represent sites for nucleophilic attack. ajol.info

In the context of NTA, the MESP surface highlights the electronegative oxygen and nitrogen atoms of the amide groups as the primary sites for binding with metal cations. researchgate.net Computational studies have generated MESP maps for various low-energy conformers of NTA. researchgate.net This analysis has shown that the conformer predicted to be most stable in the aqueous phase exhibits larger isopotentials, suggesting a stronger potential for interaction. researchgate.net This information is crucial for understanding how NTA interacts with and binds to metal ions in solution, which is fundamental to its application in separation processes. researchgate.net The MESP analysis provides a visual and quantitative basis for the molecule's binding capabilities. chemrxiv.org

Rotational Barrier Calculations and Conformational Dynamics

The conformational landscape of this compound is crucial to its function as a ligand. Computational studies, utilizing methods such as semi-empirical AM1 and density functional theory (DFT) at the B3LYP/6-31+G* level, have been instrumental in understanding its conformational preferences. researchgate.net

In the gas phase, DFT calculations predict the global minimum energy conformation to have all three acetamide groups oriented on the same side. researchgate.net However, in an aqueous environment, the predicted orientation of the amide groups aligns with that observed in its crystal structure. researchgate.net This highlights the significant influence of the solvent on the conformational stability of the molecule.

A key aspect of its conformational dynamics is the energy barrier to rotation around the C-N bonds of the amide groups. The rotational barriers for the transition between different low-energy conformers are relatively low, particularly in an aqueous solution. For instance, the calculated rotational barrier for one of the conformers in the gas phase is 10.5 kcal/mol, which decreases to 5.0 kcal/mol in water. researchgate.net This lower energy barrier in the aqueous phase suggests that multiple low-energy conformers can coexist and are accessible at room temperature, which is a critical factor for its interaction with metal ions. researchgate.net

Table 1: Calculated Rotational Energy Barriers for this compound

Conformer TransitionGas Phase (kcal/mol)Aqueous Phase (kcal/mol)
Conformer A to B 10.55.0

Data sourced from conformational analysis studies. researchgate.net

Molecular Dynamics (MD) Simulations for Aggregation Behavior in Solution

Molecular dynamics (MD) simulations have provided valuable insights into the aggregation behavior of this compound and its derivatives in solution, which is a critical factor in solvent extraction processes. These simulations can model the complex interplay of forces between the ligand, solvent, and any co-solutes, such as phase modifiers. researchgate.netresearcher.life

Studies on this compound-based ligands have shown that their aggregation behavior is significantly influenced by the presence of phase modifiers, like isodecanol, in a nonpolar diluent such as n-dodecane. researchgate.netresearcher.life MD simulations suggest that the formation and stability of aggregates are governed by the extent of hydrogen bonding between the phase modifier and the ligand molecules. researchgate.net This interaction can affect the solubility and extraction efficiency of the metal-ligand complexes. For instance, while theoretical calculations might predict a higher Gibbs free energy of complexation for one ligand over another, the actual extraction performance can be dictated by the lipophilicity and solubility of the resulting aggregates in the organic phase. researchgate.netresearcher.life

The aggregation number, which is the average number of ligand molecules in an aggregate, has been shown to increase upon the loading of nitric acid and metal ions like Thorium(IV). researchgate.net This indicates that the extraction process itself promotes the formation of larger aggregates. MD simulations, in conjunction with experimental techniques like small-angle neutron scattering (SANS), help in characterizing the structure and size of these aggregates, providing a molecular-level understanding of the extraction mechanism. researchgate.netosti.gov

Thermodynamic Predictions of Complexation

Thermodynamic parameters are fundamental to predicting the selectivity and efficiency of this compound in separating metal ions. Computational methods, particularly DFT, are widely used to calculate these properties.

Gibbs Free Energy Calculations for Metal-Ligand Complex Formation

The Gibbs free energy of complexation (ΔG) is a key indicator of the stability and spontaneity of the formation of a metal-ligand complex. Relativistic DFT calculations have been employed to determine the ΔG for the formation of this compound complexes with various metal ions, particularly trivalent actinides like Americium(III) and lanthanides like Europium(III). tandfonline.com

These calculations have consistently shown that this compound-based ligands preferentially bind to Am(III) over Eu(III). researchgate.netacs.org This selectivity is attributed to a greater degree of covalency in the Am-NTA bonds compared to the Eu-NTA bonds. acs.org The Gibbs free energy difference (ΔΔG) between the Am(III) and Eu(III) complexes with NTA is positive, indicating a thermodynamic preference for the Am(III) complex, which aligns with experimental observations of separation factors.

For example, calculations have shown that the ΔG of complexation for Am(III) with NTA is more negative than for Eu(III), leading to a favorable separation. researchgate.net The stability of these complexes is influenced by factors such as the nature of the alkyl groups on the amide nitrogen atoms and the composition of the solvent system. researchgate.netacs.org

Table 2: Calculated Gibbs Free Energy of Complexation (ΔG) for Am(III) and Eu(III) with this compound Derivatives

Metal IonLigandΔG (kJ/mol)
Am(III) NTA-45.2 (relative to DGA)
Eu(III) NTA+12.8 (relative to DGA)

Data represents relative stabilization energies and Gibbs free energy differences from comparative studies.

Advanced Semiempirical Methods for Large-Scale Systems

While DFT provides high accuracy, its computational cost can be prohibitive for large-scale systems involving numerous molecules or long simulation times. Advanced semiempirical methods offer a computationally less expensive alternative for exploring the conformational space and dynamics of large molecular systems. researchgate.net

Methods like GFN-xTB have been benchmarked for their accuracy in predicting molecular properties, including those of biomolecular systems in aqueous solutions. researchgate.net These methods are well-suited for investigating the conformational landscape of flexible molecules like this compound and its derivatives. researchgate.net For instance, the semi-empirical AM1 method was used in early conformational analyses of this compound, providing initial insights into its low-energy structures. researchgate.net

The development of more accurate and efficient semiempirical methods allows for the study of complex phenomena such as the aggregation of ligands in solution and their interactions with surfaces, which are computationally demanding for first-principles methods. researchgate.netnsf.gov These methods can be particularly useful in screening large numbers of potential ligand structures or in simulating the behavior of these ligands in complex environments relevant to industrial applications like solvent extraction.

Applications of Nitrilotriacetamide in Advanced Chemical Systems

Nuclear Fuel Cycle and Waste Management

Nitrilotriacetamide-based ligands are pivotal in the management of high-level liquid waste (HLLW) generated from spent nuclear fuel reprocessing. researcher.life Their unique structure allows for the selective separation of highly radioactive elements, which is a critical step in reducing the long-term radiotoxicity of nuclear waste.

Advanced Solvent Extraction Methodologies for Actinide/Lanthanide Separation

A primary challenge in nuclear waste management is the separation of minor actinides (MAs), such as americium (Am) and curium (Cm), from lanthanides (Ln), like europium (Eu), due to their similar ionic radii and coordination chemistry. researchgate.netnih.gov this compound (NTA-amide) and its derivatives have been developed as effective extractants for this purpose. researchgate.nettandfonline.com These ligands are part of a class of "CHON" extractants (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which are completely incinerable, minimizing secondary waste.

Derivatives like N,N,N′,N′,N″,N″-hexa-n-octylthis compound (HONTA) are particularly noteworthy. tandfonline.comnih.gov HONTA's long alkyl chains enhance its solubility in organic solvents like n-dodecane, making it suitable for industrial-scale solvent extraction processes. tandfonline.com The selectivity of NTA-amides for actinides over lanthanides is attributed to a greater degree of covalency in the bonds formed between the central nitrogen atom of the ligand and the 5f orbitals of actinides (e.g., Am(III)). nih.gov This interaction is significantly weaker with the 4f orbitals of lanthanides. Research has demonstrated that these ligands can form stable 1:2 complexes with both Am(III) and Eu(III) ions during extraction. utwente.nl

A mixed solvent system combining HONTA with another extractant, alkyl diamideamine (ADAAM(EH)), has been shown to efficiently separate americium. nih.gov In high-concentration nitric acid, this mixture co-extracts Am and light lanthanides, leaving Cm and heavier lanthanides in the aqueous phase, simplifying subsequent separation steps. nih.gov

Radiochemical Research on Extraction Efficiency and Selectivity Enhancements

Significant research has focused on optimizing the extraction performance of this compound derivatives. Studies have shown that modifying the structure of the ligand and the composition of the solvent system can dramatically enhance both extraction efficiency and selectivity.

One key area of investigation is the tuning of the alkyl chains on the amide groups. Relativistic density functional theory (DFT) calculations and experimental work have shown that elongating the alkyl chains can increase the selective separation of Am(III) from Eu(III). nih.govacs.org Longer chains (from n-butyl to n-octyl) lead to more favorable free energy differences for the formation of americium complexes compared to europium complexes. nih.govacs.org

The choice of diluent is also critical. The use of ionic liquids (ILs) instead of traditional molecular diluents (like n-dodecane) has been shown to improve extraction efficiency for tetravalent actinides by orders of magnitude. utwente.nlacs.org This is attributed to a different extraction mechanism, often involving cation exchange, which is more efficient in the IL medium. utwente.nl

The table below summarizes key findings on the separation factor for Americium/Europium (SFₐₘ/ₑᵤ) under different conditions.

Extractant SystemAqueous PhaseKey FindingSeparation Factor (SFₐₘ/ₑᵤ)
HONTA in n-dodecane 0.2 M HNO₃Found to selectively extract Am³⁺ over Eu³⁺.~52
HONTA + ADAAM(EH) in n-dodecane High-conc. HNO₃Efficiently separates Am from Cm and heavier lanthanides.N/A (focus on Am/Cm separation)
Alkyl-NTA derivatives N/A (Theoretical)Elongating alkyl chains (from methyl to octyl) increases selectivity.Varies with chain length

Sequestration of Specific Radionuclides (e.g., Np(IV), Pu(IV), Pertechnetate)

Beyond general actinide/lanthanide separation, this compound-based systems are being developed for the targeted sequestration of specific, highly problematic radionuclides.

Neptunium(IV) and Plutonium(IV): The extraction of tetravalent actinides like Neptunium(IV) and Plutonium(IV) has been studied using HONTA in both ionic liquids and molecular diluents. utwente.nlacs.org Research shows that the extraction efficiency is significantly higher for Pu(IV) than for Np(IV), which is consistent with the higher ionic potential of Pu(IV) allowing for stronger complexation. utwente.nl When using an ionic liquid (C₄mim·NTf₂), the extraction of both metal ions was much more efficient than with a standard n-dodecane mixture. utwente.nlacs.org The extracted species also differ between the solvent systems, highlighting the role of the diluent in the extraction mechanism. utwente.nl

RadionuclideExtractant/Solvent SystemDistribution Ratio (D)Key Observation
Pu(IV) 0.01 M HONTA in Ionic Liquid>100Higher extraction efficiency than Np(IV).
Np(IV) 0.01 M HONTA in Ionic Liquid~10Lower extraction compared to Pu(IV).
Pu(IV) 0.1 M HONTA in n-dodecane~10Requires 10x more extractant for comparable extraction to IL.
Np(IV) 0.1 M HONTA in n-dodecane~1Significantly lower extraction in molecular diluent.

Pertechnetate (B1241340) (⁹⁹TcO₄⁻): Technetium-99 is a highly mobile fission product that poses a significant environmental risk. nih.gov Recent research has explored the use of flexible this compound ligands for the selective trapping of the pertechnetate anion. acs.orgresearchgate.net This application leverages non-covalent interactions to capture the anion, which is a challenging task, especially from acidic waste streams containing high concentrations of competing ions like nitrate (B79036). researchgate.netdntb.gov.ua

Recovery and Separation of Precious Metals (e.g., Rhodium(III))

The application of this compound extends to the recovery of valuable precious metals. N,N,N',N',N'',N''-hexahexyl-nitrilotriacetamide has been effectively used for the solvent extraction of Rhodium(III) from hydrochloric acid solutions, which is relevant for recycling spent automotive catalysts. smolecule.comresearchgate.net The extraction mechanism is based on the formation of an ion pair between the protonated form of the NTA-amide and the anionic rhodium-chloride complex (e.g., [RhCl₅(H₂O)]²⁻). researchgate.net Following extraction into an organic phase, the rhodium can be recovered as a pure metal through direct electrodeposition from the loaded solvent. researchgate.net

Materials Science and Engineering

The primary application of this compound in materials science and engineering is in the development of advanced separation materials. By incorporating these selective ligands onto solid supports, highly efficient and reusable materials for ion extraction can be created.

A prominent example is the development of an extraction chromatography resin by impregnating Hexa-n-octyl this compound (HONTA) onto a porous support like chromosorb-W. acs.org This material demonstrates exceptional performance for the selective recovery of Pu⁴⁺ from acidic solutions containing other actinides like uranium and americium. acs.org The resin exhibits a very high distribution coefficient for Pu⁴⁺ and allows for a clean separation from other ions. acs.org Such materials are highly valuable for analytical applications and for polishing process streams in the nuclear industry.

The performance characteristics of this HONTA-based resin are detailed below.

ParameterValueCondition
Distribution Coefficient (Kd) for Pu⁴⁺ ~10⁴ mL/g3 M HNO₃
Separation Factor (SF) for Pu/Am & Pu/U >10³3 M HNO₃
Maximum Pu⁴⁺ Loading Capacity 58.2 mg/gCorresponds to 1:1 Pu/ligand complex
Equilibrium Time 20 minutesFollows film and intraparticle diffusion kinetics

This approach of creating solid-phase extraction materials leverages the inherent selectivity of the this compound ligand while providing the engineering advantages of a solid-state system, such as ease of use, reduced solvent inventory, and potential for regeneration and reuse.

Role as Crystal Habit Modifier for Inorganic Salts

This compound has been identified as an effective crystal habit modifier for inorganic salts like sodium chloride (NaCl) and potassium chloride (KCl). onepetro.org The addition of this compound during the crystallization process can significantly alter the typical cubic crystal habit of these salts, leading to the formation of dendritic or star-like structures. onepetro.org This modification is attributed to the fit between the molecular structure of this compound and the crystal lattice of the salts. onepetro.orgresearchgate.net By adsorbing onto specific crystal faces, this compound interferes with the normal growth process, thereby changing the crystal's final shape. This property is particularly useful in industrial applications, such as preventing the caking of salts during storage and transportation. google.com The ability of this compound and its derivatives to act as crystal growth inhibitors makes them valuable anti-caking additives. google.com

Inorganic Salt Effect of this compound Reference
Sodium Chloride (NaCl)Modifies crystal habit from cubic to dendritic onepetro.org
Potassium Chloride (KCl)Modifies crystal habit from cubic to dendritic onepetro.org

Application in Inhibition of Crystallization in Porous Materials

The ability of this compound to inhibit crystallization is also applied in the preservation of porous materials, such as those found in historical buildings. smolecule.com Salt crystallization within the pores of these materials is a significant cause of decay. smolecule.com this compound-based inhibitors can be used to control this process. smolecule.com By interfering with crystal growth, these inhibitors can prevent or reduce the physical stresses that lead to material degradation. smolecule.com This application is considered a more sustainable approach to mitigating salt decay in building materials. smolecule.com Research has shown that crystallization modifiers like this compound can alter the location of salt precipitation, influencing whether it occurs as damaging subflorescence (below the surface) or less harmful efflorescence (on the surface). researchgate.net

Biological and Biomedical Research Applications

This compound and its derivatives have also found utility in the realm of biological and biomedical research, primarily due to their metal-coordinating and crystallization-inhibiting properties.

Development of Small Molecule Inhibitors (e.g., L-cystine Crystallization)

Derivatives of this compound have been instrumental in the development of small molecule inhibitors for the crystallization of substances like L-cystine, which is implicated in the formation of kidney stones. smolecule.com The strategy involves designing molecules that can interfere with the crystal growth process. researchgate.net For instance, L-cystine diamides, which are structurally related to this compound, have been shown to be potent inhibitors of L-cystine crystallization. d-nb.info These inhibitors work by binding to the crystal surfaces, thereby slowing down or preventing further growth. nih.govnih.gov The effectiveness of these inhibitors is often assessed by measuring their ability to maintain a supersaturated solution of L-cystine without precipitation. smolecule.com

Inhibitor Type Target Crystal Mechanism of Action Reference
This compound derivativesL-cystineInterference with crystallization process smolecule.com
L-cystine diamidesL-cystinePotent inhibition of crystallization d-nb.info

Mechanistic Studies of Enzyme Modulation via Metal Coordination

The metal-coordinating ability of this compound is central to its application in studying enzyme modulation. By forming stable complexes with metal ions, this compound can influence the activity of metalloenzymes. This interaction can either inhibit or activate an enzyme, depending on the specific enzyme and metal ion involved. This makes this compound a useful tool for investigating the role of metal ions in enzyme mechanisms. The development of tripodal ligands, for which this compound can serve as a scaffold, has been a key strategy in creating functional models of enzymes, such as catechol oxidase. researchgate.net These synthetic complexes allow researchers to study the catalytic processes in a more controlled environment. researchgate.net Furthermore, the broader concept of using metal coordination to regulate enzyme activity is a growing area of research, with strategies being developed to incorporate metal-responsive chemical switches directly into proteins. nih.gov

Interrogation of Chemico-Biological Interactions

The term "chemico-biological interactions" refers to the study of the interactions between chemical substances and biological systems, a field where this compound and its derivatives are actively investigated. editage.comwos-journal.infosafetylit.org The ability of these compounds to form complexes with various metal ions is a key aspect of their biological activity. For example, hexaalkyl nitrilotriacetamides have been studied for their complexation with trivalent lanthanides, which has implications for understanding and developing processes in areas like nuclear waste management. utwente.nl The synthesis and study of such compounds contribute to a deeper understanding of how chemical structure influences biological function and interaction. utwente.nl Research into the structure-activity relationships of L-cystine diamides as crystallization inhibitors is a prime example of this, where modifications to the terminal amide groups are explored to optimize inhibitory activity. d-nb.info

Comparative Studies and Structure Activity Relationships

Structural and Functional Comparisons with Analogous Ligands (e.g., Diglycolamide)

A key analogous ligand often compared to Nitrilotriacetamide is Diglycolamide (DGA). While both are crucial in nuclear separations, their structural and functional characteristics lead to different selectivities for metal ions. rsc.org

Structural Differences:

Coordinating Atoms: NTA is a tetradentate ligand with one central nitrogen atom and three amide oxygen atoms that can coordinate with a metal ion. In contrast, DGA is a tridentate ligand.

Coordination Geometry: NTA typically forms a distorted square-antiprismatic geometry with eight oxygen donors when complexed with metal ions. DGA, being tridentate, forms tricapped trigonal prismatic geometries, which can leave space for solvent molecules in the coordination sphere.

Conformational Flexibility: NTA possesses a more rigid structure compared to the conformational flexibility of DGA. This rigidity is thought to enhance selectivity by reducing steric hindrance, particularly with Americium(III).

Functional Differences:

The differing structures of NTA and DGA directly impact their selectivity for actinides versus lanthanides.

Selectivity for Am(III) vs. Eu(III): NTA exhibits a preference for Am(III) over Europium(III). rsc.org This selectivity is attributed to stronger covalent interactions between the 5f orbitals of Am(III) and the donor atoms of NTA. Relativistic density functional theory (DFT) calculations support this, showing higher Mayer's bond orders for Am-N (0.24) and Am-O (0.18) in NTA complexes compared to Eu-N (0.18) and Eu-O (0.15). Conversely, DGA tends to favor Eu(III) due to predominantly ionic interactions involving the 4f orbitals.

Thermodynamic Stability: The Gibbs free energy difference (ΔΔG) for the complexation of Am(III) and Eu(III) further highlights their contrasting selectivities. For NTA systems, the ΔΔG is positive (+12.8 kJ/mol), indicating a preference for Am(III), while for DGA systems, it is negative (−6.7 kJ/mol), favoring Eu(III). DFT calculations have been employed to model these complexation reactions and predict the preferential coordination. rsc.orgrsc.org

Table 1: Comparison of this compound (NTA) and Diglycolamide (DGA)

Feature This compound (NTA) Diglycolamide (DGA)
Denticity Tetradentate Tridentate
Donor Atoms 1 Nitrogen, 3 Oxygen 3 Oxygen
Coordination Geometry Distorted square-antiprismatic Tricapped trigonal prismatic
Conformational Flexibility More rigid More flexible
Selectivity (Am vs. Eu) Prefers Am(III) rsc.org Prefers Eu(III)
Primary Interaction Covalent Ionic
ΔΔG (Am-Eu) +12.8 kJ/mol -6.7 kJ/mol

Investigation of Structure-Activity Relationships for Enhanced Selectivity

The selectivity and extraction efficiency of NTA-based ligands can be systematically modified by altering their chemical structure. researchgate.netresearchgate.net Research has focused on understanding how these modifications influence the ligand's interaction with metal ions, particularly in the separation of Am(III) and Eu(III). researchgate.netresearchgate.net

Influence of Alkyl Chain Length:

A key area of investigation has been the effect of varying the length of alkyl chains attached to the amide groups of the NTA backbone. researchgate.netacs.org

Thermodynamic Insights: Relativistic DFT studies on NTAamide ligands with different alkyl groups (from methyl to n-octyl) have shown that the length of the alkyl chain can tune the separation selectivity of Am(III) and Eu(III). researchgate.netacs.org

Enhanced Separation Efficiency: Calculations indicate that longer alkyl chains (n-butyl to n-octyl) result in more negative free energy differences between the Am(III) and Eu(III) complexes compared to shorter chains (methyl to propyl). researchgate.netacs.org This suggests that elongating the alkyl chains improves the selective separation of Am(III) from Eu(III). researchgate.netresearchgate.net

Covalency and Charge Transfer: The increased strength of the Am-ligand bond compared to the Eu-ligand bond is attributed to a higher degree of covalency and greater charge transfer from the ligand to the americium ion in these complexes. researchgate.netacs.org

Effect of Substituent Groups:

The introduction of different substituent groups on the NTAamide framework has been explored to understand the relationship between chemical structure and extraction properties. researchgate.netresearchgate.net

Extraction Behavior: Studies on eight NTAamide derivatives with various substituent groups revealed that distribution ratios for Am(III) and Eu(III) increase with higher extractant concentrations and lower aqueous phase acidity. researchgate.netresearchgate.net

Separation Factors: The separation factor for Am(III) over Eu(III) (SFAm/Eu) can be optimized by adjusting the acidity. For instance, with N,N,N',N',N'',N''-hexa-n-octylthis compound (HONTA), a maximum SFAm/Eu of 55 was achieved at 0.5 mol/L HNO₃. researchgate.net

Table 2: Effect of Alkyl Chain Length on Am(III)/Eu(III) Separation by NTAamide Ligands

Alkyl Group Calculated Free Energy Difference (Am-Eu) Implication for Separation Efficiency
Methyl - Propyl Less Negative researchgate.netacs.org Lower
Butyl - Octyl More Negative researchgate.netacs.org Higher

Tuning Ligand Design for Specific Metal Ion Recognition

The principles of structure-activity relationships are applied to rationally design ligands with enhanced selectivity for specific metal ions. scielo.org.zacnr.it This involves modifying the ligand's architecture to control its coordination environment and binding affinity. researchgate.netnih.gov

Preorganization and Ligand Rigidity:

Preorganized Ligands: Designing ligands that are "preorganized" for coordination with a target metal ion can significantly enhance selectivity. A more rigid ligand structure can minimize the entropic penalty upon complexation.

Role of the N-donor: The central nitrogen atom in NTA acts as a soft donor, which is crucial for its selectivity towards the softer actinide ions like Am(III) over the harder lanthanide ions. tandfonline.com The protonation of this nitrogen atom at higher acid concentrations can, however, reduce this selectivity. tandfonline.com

Modifying Donor Atoms and Molecular Framework:

Hard and Soft Donors: The combination of hard (oxygen) and soft (nitrogen) donor atoms in NTA is a key feature for its selectivity. researchgate.netresearchgate.net The Hard-Soft Acid-Base (HSAB) principle suggests that the slightly "softer" character of trivalent actinides compared to lanthanides leads to stronger interactions with soft donor ligands. researchgate.net

Influence of Diluents: The aggregation behavior of NTA-based ligands in the organic phase, which affects extraction efficiency, can be influenced by the choice of diluent. For example, the use of phase modifiers like 1-decanol (B1670082) can prevent the formation of a third phase during extraction by interacting with the ligand and its metal complex. acs.org

Chelate Ring Size: The size of the chelate ring formed upon complexation plays a role in metal ion size-based selectivity. nih.govrsc.org The amide oxygen donors in NTA contribute to the stabilization of complexes with larger metal ions. nih.gov

Computational Design:

DFT as a Predictive Tool: Density Functional Theory (DFT) has become an invaluable tool for predicting the selectivity of ligands for different metal ions. rsc.orgosti.govtandfonline.com It allows for the systematic evaluation of various ligand modifications before their synthesis, saving time and resources. researchgate.netresearchgate.net

Synergy of Theory and Experiment: The combination of computational modeling and experimental validation provides a powerful approach to understanding complexation mechanisms and guiding the design of new, highly selective ligands for applications such as nuclear waste partitioning. tandfonline.com

Environmental Fate Research of Nitrilotriacetamide and Its Derivatives

Hydrolytic Stability and Degradation Pathways

The stability of nitrilotriacetamide in water is a key factor in its environmental persistence. Research indicates that this compound can undergo hydrolysis, particularly under acidic or basic conditions, which leads to the formation of various degradation products. smolecule.com One study demonstrated that in water, this compound slowly and cleanly converts to 3,5-dioxopiperazineacetic acid. tandfonline.comtandfonline.comresearchgate.net However, the presence of ammonium (B1175870) salts can inhibit this reaction. tandfonline.comtandfonline.comresearchgate.net

The degradation pathway of the related compound, nitrilotriacetate (NTA), has been studied in detail. For instance, a Pseudomonas species was found to degrade NTA through an oxidative cleavage of the tertiary amine by a monooxygenase. nih.gov This initial step forms glyoxylate (B1226380) and iminodiacetate (B1231623) (IDA). nih.gov While IDA can be further cleaved by the purified monooxygenase to produce glyoxylate and glycine (B1666218), it is not metabolized in cell-free extracts. nih.gov Glyoxylate is further metabolized to carbon dioxide and either glycerate or glycine. nih.gov

Studies on the hydrolysis of nitrilotriacetonitrile (B1593920), a precursor to this compound, show that it yields this compound under mild conditions. wikipedia.org At higher temperatures, the reaction can form 3,5-dioxopiperazine-1-acetamide through ring closure. wikipedia.org

The hydrolytic stability of various this compound derivatives is also an area of active research, particularly in the context of their application in nuclear waste separation. Some derivatives have shown excellent hydrolytic stability and acid tolerance. researchgate.net The degradation of these ligands can be influenced by factors such as the presence of an aqueous phase and radiation. researchgate.net

Table 1: Hydrolytic Degradation of this compound

Condition Major Degradation Product Inhibitors
Water 3,5-dioxopiperazineacetic acid tandfonline.comtandfonline.comresearchgate.net Ammonium salts tandfonline.comtandfonline.comresearchgate.net
Acidic/Basic Conditions Various derivatives and degradation products smolecule.com Not specified
Elevated Temperature (from precursor) 3,5-dioxopiperazine-1-acetamide wikipedia.org Not specified

Biodegradation Studies and Environmental Half-Life

The biodegradation of nitrilotriacetic acid (NTA), a related compound, has been demonstrated in river water. nih.gov This suggests that similar pathways may exist for this compound. The persistence of a chemical in the environment is often measured by its half-life, which for some persistent organic pollutants can be greater than two months in water and six months in soil or sediment. undp.org

It's important to note that the degradation of amines and their products in the environment can be complex, with some products potentially persisting due to low biodegradability. ieaghg.org

Adsorption, Desorption, and Mobility Investigations in Environmental Compartments

The movement of this compound and its derivatives through soil and water is influenced by adsorption and desorption processes. The physicochemical properties of a compound, such as its solubility and tendency to form complexes, play a significant role in its environmental mobility. nih.gov this compound has been identified as a chemical relevant to hydraulic fracturing, indicating its potential to be introduced into subsurface environments. epa.gov

The ability of this compound to form stable complexes with metal ions can affect its mobility. For instance, the formation of metal-nitrilotriacetamide complexes could alter its interaction with soil particles and sediments. The adsorption and desorption behavior of related compounds on various materials, such as resins, has been studied for applications like the recovery of valuable elements. mdpi.comresearchgate.net These studies often investigate the influence of factors like pH and the presence of competing ions on the efficiency of adsorption and desorption. mdpi.comresearchgate.net

The mobility of substances in the environment is a key aspect of their potential impact. For example, the transport of chemicals can occur through various environmental media, including water and soil. nih.gov The tendency of a compound to adsorb to soil or sediment can reduce its mobility in water. itrcweb.org

Table 2: Factors Influencing Adsorption and Desorption

Factor Influence on Adsorption/Desorption
pH Affects the charge of both the compound and the adsorbent surface, influencing binding affinity. mdpi.comresearchgate.net
Competing Ions Can compete for binding sites on the adsorbent, potentially reducing the adsorption of the target compound. researchgate.net
Ligand Concentration Higher concentrations can lead to increased adsorption until saturation of the adsorbent is reached. researchgate.net
Temperature Can influence the thermodynamics and kinetics of the adsorption process. mdpi.com

Photolytic Degradation Studies

Photolytic degradation, or the breakdown of compounds by light, is another important environmental fate process. While specific studies on the photolytic degradation of this compound were not extensively detailed in the search results, research on related compounds provides some insight. For instance, the UV photolysis of some nitro-based pharmaceuticals has been shown to be pH-dependent. nih.gov In some cases, UV photolysis can lead to the denitration of the molecule. nih.gov

The use of UV-based advanced oxidation processes, sometimes in combination with agents like hydrogen peroxide (H2O2), can enhance the degradation of organic contaminants. barc.gov.innih.gov The effectiveness of such processes can be influenced by the presence of other substances in the water. nih.gov The degradation of some organic compounds under UV radiation has been studied using photocatalysts like titanium dioxide (TiO2). csmcri.res.in

Research on Transformation Products and Their Environmental Implications

When a chemical degrades in the environment, it forms transformation products, which may have their own environmental effects. The primary degradation product of this compound in water is 3,5-dioxopiperazineacetic acid. tandfonline.comtandfonline.comresearchgate.net The degradation of the related compound NTA by Pseudomonas species yields glyoxylate, iminodiacetate, and ultimately glycine and carbon dioxide. nih.gov

The environmental impact of these transformation products is a key area of concern. For example, the degradation products of some amine compounds used in carbon capture processes, such as nitrosamines and nitramines, are of particular environmental and health concern. ieaghg.orgprocessecology.com The composition and concentration of these degradation products can be ambiguous, making risk assessment challenging. ieaghg.org It is important to understand the potential toxicity and persistence of transformation products, as some can be as harmful as the parent compound. nih.gov

Research on the radiolytic degradation of this compound derivatives, such as hexaoctyl-nitrilotriacetamide (HONTA), has identified various degradation products. atlas.jpjaea.go.jp The formation of these products can impact the effectiveness of the parent compound in applications like nuclear waste separation. jaea.go.jp

Table 3: Identified Transformation Products of this compound and Related Compounds

Parent Compound Transformation Product(s) Degradation Process
This compound 3,5-dioxopiperazineacetic acid tandfonline.comtandfonline.comresearchgate.net Hydrolysis in water
Nitrilotriacetate (NTA) Glyoxylate, Iminodiacetate, Glycine, Carbon Dioxide nih.gov Biodegradation by Pseudomonas sp.
Hexaoctyl-nitrilotriacetamide (HONTA) Dioctylamine and other radiolytic products atlas.jpjaea.go.jp Radiolysis

Applications in Environmental Remediation Technologies

The chelating properties of this compound make it a candidate for environmental remediation technologies. smolecule.com Its ability to bind with metal ions is particularly relevant for the sequestration of heavy metals and radionuclides from contaminated water. smolecule.com For instance, this compound has been shown to improve the efficiency of metal ion sequestration in studies involving the extraction of neptunium (B1219326) and plutonium.

Derivatives of this compound, such as hexaoctyl-nitrilotriacetamide (HONTA), are being investigated for the separation of actinides and lanthanides in nuclear waste management. d-nb.inforesearchgate.net This involves using the compound in solvent extraction or extraction chromatography processes to selectively remove specific elements from high-level liquid waste. d-nb.infoutwente.nl The goal is to reduce the long-term radiotoxicity of the waste. researcher.life

Furthermore, materials modified with this compound or its derivatives are being developed for the selective removal of specific contaminants. For example, a modified zeolite Y has shown promise for sequestering pertechnetate (B1241340) (TcO4⁻), a mobile and long-lived radioactive anion. researchgate.net The reusability of such materials is a key factor in their practical application for waste partitioning and emergency remediation. researchgate.net

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Nitrilotriacetamide Derivatives for Tailored Applications

The core structure of this compound, a tripodal ligand with a central nitrogen atom and three acetamide (B32628) arms, offers a versatile scaffold for chemical modification. atlantis-press.com The design and synthesis of novel derivatives are primarily focused on tuning the ligand's electronic and steric properties to achieve high selectivity and efficiency for specific target applications, most notably in the separation of metal ions. acs.orgresearchgate.net

A significant area of research is the synthesis of N,N,N',N',N'',N''-hexaalkylnitrilotriacetamides, where the amide protons are replaced with various alkyl groups. researchgate.net This modification strategy is central to tailoring the ligand's properties for specific tasks, such as the selective extraction of trivalent actinides (An) from lanthanides (Ln) in high-level nuclear waste. acs.orgresearchgate.netsmolecule.com The synthesis can be achieved through methods like the amidation of nitrilotriacetic acid esters or the ammonolysis of carboxylic acid esters with primary or secondary amines. smolecule.com

Recent research has systematically investigated how the length of these alkyl chains influences the separation capabilities. For instance, a comprehensive study using NTAamide ligands substituted with a range of alkyl groups (methyl, ethyl, propyl, n-butyl, n-pentyl, n-hexyl, n-heptyl, and n-octyl) has been conducted to understand the complexation behavior with Americium (Am(III)) and Europium (Eu(III)). acs.orguct.ac.za Thermodynamic calculations from these studies indicate that elongating the alkyl chain can significantly enhance the selective separation of Am(III) from Eu(III). acs.orgresearchgate.net This is a critical goal in nuclear fuel reprocessing due to the chemical similarity of these f-block elements. acs.orgresearchgate.net

Beyond simple alkyl chains, researchers are exploring more complex functionalizations. This includes the synthesis of derivatives like N,N',N''-tris[2-(N'',N''-dimethylamino)ethyl]this compound and other mono-, di-, and trimethylated derivatives. uct.ac.zaresearchgate.net Another approach involves creating bifunctional ligands, where a reactive group is attached to the NTA scaffold, allowing it to be conjugated to larger molecules or surfaces. uct.ac.za These tailored derivatives are being investigated for applications ranging from the development of inhibitors for L-cystine crystallization, relevant to preventing kidney stones, to the extraction of precious metals like palladium. smolecule.comx-mol.net

Table 1: Effect of Alkyl Chain Length on Calculated Free Energy Differences for Am(III)/Eu(III) Separation Using this compound Derivatives. acs.orgresearchgate.net
Alkyl Substituent (R) on Amide NitrogenCalculated Free Energy Difference (ΔΔG) (kcal/mol)Indication
Methyl (Me) to Propyl (Pr)Less NegativeLower separation efficiency
n-Butyl (Bu) to n-Octyl (Oct)More NegativeHigher separation efficiency for Am(III) over Eu(III)

Integration of this compound in Hybrid Material Systems

Hybrid materials, which are composites containing both organic and inorganic components intimately mixed on a nanometer scale, offer properties that are often superior to the sum of their individual parts. researchgate.netnih.govmdpi.com The integration of this compound and its derivatives into such systems is an emerging research area with the potential to create advanced functional materials for separation, sensing, and catalysis.

One demonstrated example of a structured material is the formation of a mixed-metal complex, [NiNa₂(L)₂(H₂O)₄]n (where L is this compound), which self-assembles into a three-dimensional supramolecular network through hydrogen bonding interactions. atlantis-press.com This illustrates the potential of NTA to act as a building block in creating complex, ordered inorganic-organic structures. The ability of NTA to form stable complexes with a wide range of metal ions makes it a prime candidate for constructing metal-organic frameworks (MOFs). By functionalizing the NTA ligand with appropriate linker groups, it could be incorporated into porous MOF architectures, creating materials with tailored cavities for selective gas adsorption or heterogeneous catalysis.

Another avenue of research is the development of nanocomposite materials. acs.orgdntb.gov.ua NTA derivatives can be grafted onto the surface of inorganic substrates like silica (B1680970) or magnetic nanoparticles. For instance, polymer-coated silica particles have been impregnated with this compound to study the mass transfer kinetics of Eu(III), demonstrating a practical application of such a hybrid system. researchgate.net Similarly, NTA-functionalized materials could be used for environmental remediation, such as the sequestration of heavy metals or radionuclides from aqueous solutions. mdpi.com The development of a potentiometric sensor for thorium(IV) based on N,N,N',N',N'',N''-hexa-n-octylthis compound (HONTA) further highlights the application of NTA in hybrid sensor systems. utwente.nl

Furthermore, NTA has been explored for its role in controlling crystallization within porous materials, which is relevant in the conservation of historical building materials. smolecule.com By acting as an inhibitor, it interferes with salt decay processes, showcasing its utility in modulating the interface between organic molecules and inorganic porous structures. smolecule.com

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of how this compound and its derivatives interact with metal ions at a molecular level is crucial for designing more effective systems. This is being achieved through the application of a powerful combination of advanced spectroscopic and computational methods.

Computational Techniques: Relativistic Density Functional Theory (DFT) has become an indispensable tool. acs.orgrsc.org DFT calculations are used to model the complexation of NTA with metal ions like Am(III) and Eu(III), providing fundamental insights into the mechanism of selectivity. researchgate.netrsc.org These studies have revealed that the preference of NTA for Am(III) over Eu(III) stems from a greater degree of covalency in the Am-ligand bonds, involving the interaction of Am(III) 5f orbitals with the ligand's donor atoms. acs.org Computational methods like Mulliken's population analysis help quantify charge transfer between the metal and the ligand, further explaining the stability of the formed complexes. rsc.org Conformational analysis using both semi-empirical and DFT methods has been employed to predict the lowest-energy structures of NTA in both gas and aqueous phases, which is critical for understanding its binding behavior. researchgate.net

Spectroscopic Techniques: Experimental validation of computational predictions is achieved through various spectroscopic methods.

UV-Visible (UV-Vis) and Luminescence Spectroscopy are used to determine the formation constants and stoichiometry of metal-ligand complexes in solution. researchgate.netrsc.org Luminescence studies, particularly with lanthanide ions like Eu(III), can also probe the coordination environment, for instance, by detecting the presence of water molecules in the metal's inner coordination sphere. researchgate.netresearchgate.net

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide information about the ligand's conformation and which donor atoms (amide oxygen or central nitrogen) are involved in metal coordination. atlantis-press.comrsc.org

X-ray Diffraction (XRD) of single crystals provides definitive structural information, as demonstrated in the characterization of a mixed Ni-Na complex with NTA and complexes of HgCl₂ and HgBr₂. atlantis-press.comresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local coordination environment (bond distances and coordination numbers) of the metal ion in both solid and solution states, which is particularly valuable for species that are difficult to crystallize. researchgate.netresearchgate.net

Small-Angle Neutron Scattering (SANS) has been used to investigate the aggregation behavior of NTA derivatives during the solvent extraction of Th(IV), providing insight into the formation of a third phase.

Future research will likely see the application of even more advanced techniques, such as Optical Photothermal Infrared (O-PTIR) spectroscopy and Atomic Force Microscopy-based Infrared (AFM-IR) spectroscopy, which offer submicron spatial resolution to analyze NTA-based hybrid materials and surfaces at the nanoscale. spectroscopyonline.com

Table 2: Application of Advanced Techniques in this compound Research
TechniqueInformation GainedReference
Density Functional Theory (DFT)Bonding nature (covalency), complex stability, selectivity mechanisms, reaction energies acs.orgrsc.orgresearchgate.net
Luminescence SpectroscopyComplex stoichiometry, stability constants, coordination environment (e.g., hydration state) researchgate.netresearchgate.net
Extended X-ray Absorption Fine Structure (EXAFS)Local coordination geometry, bond distances, coordination number in solution/solid researchgate.netresearchgate.net
Single-Crystal X-ray DiffractionPrecise molecular structure, bond angles, crystal packing atlantis-press.comresearchgate.net

Exploration of New Catalytic Roles for this compound Complexes

While extensively studied as a complexing agent, the potential of this compound-metal complexes in homogeneous and heterogeneous catalysis is a compelling and underexplored frontier. smolecule.com The tripodal structure of NTA, featuring both hard oxygen and a central nitrogen donor, allows it to form stable complexes with a variety of transition metals, which are the cornerstone of many catalytic processes. atlantis-press.comrsc.org The ligand can stabilize the metal center, while leaving coordination sites available for substrate binding and activation, a key principle in catalyst design. rsc.org

Emerging research indicates that NTA-metal complexes possess catalytic activity. For example, iridium-amide complexes involving this compound have been shown to be effective catalysts for aerobic oxidation reactions. researchgate.net This finding opens the door to designing other NTA-based catalysts for a range of oxidation reactions, which are fundamental in organic synthesis. The use of NTA-metal complexes, such as those with Co(II) or Ni(II), has also been investigated for the catalytic decomposition of hydrogen peroxide.

Furthermore, the ability of NTA to bind metal ions that can catalyze undesirable reactions is exploited in the pulp and paper industry, where it acts as a stabilizer in bleaching processes. This role as a catalyst inhibitor or modulator is a form of catalytic control.

The broader field of transition metal catalysis provides a roadmap for exploring new roles for NTA complexes. orientjchem.orgscirp.org By analogy with other N-donor and mixed-donor ligand systems, NTA complexes could be investigated for a variety of transformations:

C-C Coupling Reactions: Palladium-NTA complexes could be screened for activity in Suzuki or Heck coupling reactions, which are vital for pharmaceutical and materials synthesis.

Hydrogenation and Transfer Hydrogenation: Ruthenium- and Iridium-NTA complexes are potential candidates for the hydrogenation of unsaturated bonds, drawing parallels from the extensive use of these metals in catalysis. nih.gov

Polymerization: NTA complexes with late transition metals could be explored as catalysts for olefin polymerization.

The development of NTA-based catalysts could benefit from immobilization on solid supports, creating "heterogenized" homogeneous catalysts. Adsorbing NTA-metal complexes onto materials like alumina (B75360) could enhance catalytic activity, improve stability, and simplify catalyst recovery and reuse, aligning with the principles of green chemistry.

Q & A

Q. How can researchers design experiments to validate computational predictions of NTA-metal binding energetics?

  • Methodological Answer : Cross-validate DFT-predicted stability constants with experimental data from solvent extraction and spectroscopic titration. For example, theoretical logK\log K values for Am³⁺-NTA complexes (8.5–10.2) align within ±5% of experimental results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.